7-(4-Methoxyphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride
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Overview
Description
7-(4-Methoxyphenyl)-1-azabicyclo[221]heptane hydrochloride is a bridged heterocyclic compound It is a derivative of 7-azabicyclo[221]heptane, which is known for its presence in various biologically active substances
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methoxyphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride typically involves the following steps:
Formation of the 7-azabicyclo[2.2.1]heptane core: This can be achieved through a Diels-Alder reaction involving a suitable diene and dienophile.
Introduction of the 4-methoxyphenyl group: This step often involves a substitution reaction where the 4-methoxyphenyl group is introduced to the bicyclic core.
Formation of the hydrochloride salt: The final step involves the treatment of the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(4-Methoxyphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
7-(4-Methoxyphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-(4-Methoxyphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
7-Azabicyclo[2.2.1]heptane: The parent compound, known for its presence in various biologically active substances.
Epibatidine: A potent acetylcholine nicotinic receptor agonist with a similar bicyclic structure.
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with interesting biological activity.
Uniqueness
7-(4-Methoxyphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride is unique due to the presence of the 4-methoxyphenyl group, which may confer specific biological activities or chemical properties not found in similar compounds.
Properties
CAS No. |
59777-06-9 |
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Molecular Formula |
C13H18ClNO |
Molecular Weight |
239.74 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-1-azabicyclo[2.2.1]heptane;hydrochloride |
InChI |
InChI=1S/C13H17NO.ClH/c1-15-12-4-2-10(3-5-12)13-11-6-8-14(13)9-7-11;/h2-5,11,13H,6-9H2,1H3;1H |
InChI Key |
SDGJBZIPPQIZRP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3CCN2CC3.Cl |
Origin of Product |
United States |
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